Bienvenue dans la boutique en ligne BenchChem!

2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride

Lipophilicity LogP Bioisostere

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride belongs to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class, a validated saturated bioisostere of ortho- and meta-substituted phenyl rings. The rigid, three-dimensional bicyclo[2.1.1]hexane scaffold incorporates an endocyclic oxygen atom, a trifluoromethyl group at the bridgehead (C‑1) position, and an ethan‑1‑amine side chain at C‑4.

Molecular Formula C8H13ClF3NO
Molecular Weight 231.64 g/mol
CAS No. 2648957-49-5
Cat. No. B6189280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride
CAS2648957-49-5
Molecular FormulaC8H13ClF3NO
Molecular Weight231.64 g/mol
Structural Identifiers
SMILESC1C2(CC1(OC2)C(F)(F)F)CCN.Cl
InChIInChI=1S/C8H12F3NO.ClH/c9-8(10,11)7-3-6(4-7,1-2-12)5-13-7;/h1-5,12H2;1H
InChIKeyAMZZRFXSTAWERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine Hydrochloride (CAS 2648957‑49‑5): Saturated Bioisostere Building Block for Procurement


2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride belongs to the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) class, a validated saturated bioisostere of ortho- and meta-substituted phenyl rings [1]. The rigid, three-dimensional bicyclo[2.1.1]hexane scaffold incorporates an endocyclic oxygen atom, a trifluoromethyl group at the bridgehead (C‑1) position, and an ethan‑1‑amine side chain at C‑4. This substitution pattern provides two chemically differentiated exit vectors for modular elaboration in medicinal chemistry and agrochemical discovery [2]. The hydrochloride salt (C₈H₁₃ClF₃NO, MW 231.64 g/mol) ensures solid-state stability and facilitates handling during synthesis .

Why 2-Oxabicyclo[2.1.1]hexane Amine Analogs Cannot Be Interchanged: The 2648957‑49‑5 Differentiation


Substituting a generic 2-oxabicyclo[2.1.1]hexane amine building block for 2648957‑49‑5 without accounting for its specific 1‑CF₃/4‑ethanamine geometry leads to divergent lead optimisation trajectories. The bridgehead trifluoromethyl group simultaneously reduces amine basicity (pKₐ shift), lowers logP, and alters the exit-vector angle relative to non-fluorinated or regioisomeric analogs [1]. Consequently, analogs lacking the 1‑CF₃ group or bearing the amine at different positions produce different physicochemical and pharmacokinetic profiles, rendering direct drop-in replacement scientifically unsound. The quantitative evidence below substantiates why this compound must be procured and evaluated as a discrete chemical entity rather than as an interchangeable class member.

Quantitative Differentiation of 2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine Hydrochloride vs. Closest Analogs


Lipophilicity Control: Trifluoromethyl vs. Non-Fluorinated 2-Oxa-BCH Scaffold

Introduction of the bridgehead trifluoromethyl group lowers calculated logP by 0.9–1.2 log units relative to the non-fluorinated 2-oxabicyclo[2.1.1]hexane core, as reported for structurally analogous 4‑(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane‑1‑carboxylic acid (measured logP = 0.93) versus its des‑CF₃ counterpart [1]. This magnitude of lipophilicity reduction is consistent with the class‑level observation that fluorinated 2‑oxa‑BCH derivatives exhibit logP values intermediate between non‑fluorinated saturated and aromatic phenyl ring controls [2].

Lipophilicity LogP Bioisostere 2-Oxabicyclo[2.1.1]hexane

Aqueous Solubility Gain: 2-Oxa-BCH vs. Ortho-Substituted Phenyl Ring

Replacement of the ortho-substituted phenyl ring in the commercial agrochemicals fluxapyroxad (BASF) and boscalid (BASF) with a 2‑oxabicyclo[2.1.1]hexane core dramatically increased aqueous solubility while retaining bioactivity [1]. Although the exact fold-change was not specified for these two examples, the general class effect has been validated across multiple drug and agrochemical scaffolds: 2‑oxa‑BCH incorporation consistently reduces logP and increases thermodynamic solubility relative to the parent phenyl ring [2]. The 2648957‑49‑5 compound, bearing the lipophilicity-lowering CF₃ group, is expected to amplify this solubility advantage relative to its phenyl-based analog.

Water Solubility Bioisostere Scaffold Hopping Agrochemicals

Amine Basicity Modulation by Bridgehead CF₃: pKₐ Shifts Relevant to Oral Bioavailability

Experimental pKₐ measurements on fluorinated 2‑oxabicyclo[2.1.1]hexane derivatives revealed that the electron‑withdrawing trifluoromethyl group reduces the basicity of the adjacent amine functionality relative to non‑fluorinated analogs, producing a pKₐ that lies between that of the fully saturated and aromatic controls [1]. This intermediate basicity is therapeutically relevant because it balances passive membrane permeability with aqueous solubility, a crucial determinant of oral absorption. While the exact pKₐ of 2648957‑49‑5 was not publicly reported at the time of writing, the trend established across multiple 4‑CF₃‑2‑oxa‑BCH derivatives supports a class‑level inference of attenuated amine basicity versus non‑fluorinated comparator 2‑(2‑oxabicyclo[2.1.1]hexan‑4‑yl)ethanamine.

pKa Basicity Trifluoromethyl Permeability

Regioisomeric Differentiation: Exit-Vector Geometry Compared to 1‑CF₃‑4‑methylamine and Des‑CF₃ Analogs

The 2648957‑49‑5 compound places the ethan‑1‑amine chain at C‑4 of the 2‑oxa‑BCH core, creating a 1,4‑disubstituted geometry that maps onto ortho‑ or meta‑disubstituted phenyl rings with a distinct angle and distance profile [1]. In contrast, the regioisomer 1‑[1‑(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan‑4‑yl]methanamine carries a shorter methylamine linker, while the non‑fluorinated 2‑(2‑oxabicyclo[2.1.1]hexan‑4‑yl)ethanamine lacks the CF₃‑induced electronic bias. These structural differences produce non‑identical 3D pharmacophores, meaning that the choice of building block directly dictates the shape and electrostatic potential of the final lead molecule. Crystallographic overlay studies have confirmed that 2‑oxa‑BCH scaffolds with different substitution vectors occupy distinct regions of chemical space relative to the phenyl ring they replace [2].

Exit Vectors Scaffold Geometry Regioisomer Comparison Building Block Design

High-Impact Application Scenarios for 2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine Hydrochloride


Scaffold Hopping in Agrochemical Lead Optimisation

The validated increase in aqueous solubility upon replacing ortho-substituted phenyl rings with 2-oxa-BCH cores makes 2648957‑49‑5 an immediate procurement candidate for any agrochemical discovery program facing formulation challenges due to lipophilic active ingredients. The compound provides a direct synthetic entry to fluxapyroxad- and boscalid-inspired analogs with inherently lower logP and improved spray-tank miscibility [1].

Oral Drug Candidate Design Requiring Balanced Permeability and Solubility

The CF₃‑modulated amine pKₐ places this building block in the optimal basicity window for oral absorption. Medicinal chemists targeting CNS-penetrant or orally bioavailable kinase inhibitors can use 2648957‑49‑5 to install a rigid, three-dimensional amine handle that simultaneously improves metabolic stability and reduces off-target binding relative to flexible alkylamine or aniline precursors [2].

Library Synthesis for Novel Chemical Space Exploration

Virtual library enumeration using the LLAMA software demonstrated that fluorinated 2‑oxa‑BCH building blocks populate lead‑like chemical space with higher three‑dimensionality (Fsp³) and lower mean lead‑likeness penalty than libraries derived from non‑fluorinated or aromatic counterparts [2]. Procurement of 2648957‑49‑5 enables the physical construction of these predicted libraries for high‑throughput screening against diverse target classes.

Factor XIIa Inhibitor and Plasma Kallikrein Program Support

Patent literature (WO2024038282A1) exemplifies the use of 2‑aza‑ and 2‑oxabicyclo[2.1.1]hexane scaffolds as core motifs in factor XIIa inhibitors for hereditary angioedema. The primary amine of 2648957‑49‑5 provides a convenient conjugation point for rapid exploration of this target space without the need for de novo scaffold synthesis [3].

Quote Request

Request a Quote for 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.